molecular formula C19H15NO B5196208 Phenol, (9H-carbazol-9-ylmethyl)- CAS No. 91019-62-4

Phenol, (9H-carbazol-9-ylmethyl)-

Cat. No.: B5196208
CAS No.: 91019-62-4
M. Wt: 273.3 g/mol
InChI Key: JMCMEHFMCUZWDJ-UHFFFAOYSA-N
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Description

Phenol, (9H-carbazol-9-ylmethyl)- is a carbazole derivative featuring a phenolic group (-Ph-OH) linked via a methylene bridge (-CH2-) to the nitrogen atom of the carbazole core. This structural motif combines the aromaticity and electron-rich nature of carbazole with the acidic and hydrogen-bonding capabilities of phenol. These compounds are typically synthesized via alkylation reactions and studied for their photophysical properties and applications in materials science or sensing ().

Properties

IUPAC Name

2-(carbazol-9-ylmethyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO/c21-19-12-6-1-7-14(19)13-20-17-10-4-2-8-15(17)16-9-3-5-11-18(16)20/h1-12,21H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMCMEHFMCUZWDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C3=CC=CC=C3C4=CC=CC=C42)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90385757
Record name Phenol, (9H-carbazol-9-ylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90385757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91019-62-4
Record name Phenol, (9H-carbazol-9-ylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90385757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: Phenol, (9H-carbazol-9-ylmethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Phenol, (9H-carbazol-9-ylmethyl)- has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Phenol, (9H-carbazol-9-ylmethyl)- involves its interaction with molecular targets through its phenol and carbazole moieties. The phenol group can participate in hydrogen bonding and redox reactions, while the carbazole moiety contributes to the compound’s photochemical stability and charge transport properties .

Comparison with Similar Compounds

Structural Comparisons

Carbazole derivatives differ primarily in their substituents, which influence electronic properties and molecular geometry. Key structural analogs include:

Compound Substituent Key Structural Features Reference
Phenol, (9H-carbazol-9-ylmethyl)- -CH2-C6H4-OH Phenolic hydroxyl enables hydrogen bonding Inferred
9-Phenyl-9H-carbazole -C6H5 Direct phenyl attachment; planar geometry
9-Benzyl-9H-carbazole -CH2-C6H5 Benzyl group enhances solubility
9-(4-Chlorobutyl)-9H-carbazole -(CH2)4-Cl Aliphatic chain with halogen for reactivity
9-Phenyl-3,6-bis(dioxaborolan-2-yl)-9H-carbazole Boronate esters at C3/C6 Electron-withdrawing groups for optoelectronics
  • Substituents like benzyl () or aliphatic chains () alter solubility and melting points. For example, 9-benzyl derivatives exhibit lower melting points (~129°C) compared to phenyl-substituted carbazoles (). Boronate esters () and halogenated chains () enable cross-coupling reactions, whereas the phenolic group may facilitate coordination or acid-base interactions.

Physicochemical Properties

While direct data for Phenol, (9H-carbazol-9-ylmethyl)- are scarce, trends can be inferred:

Property Phenol, (9H-carbazol-9-ylmethyl)- 9-Phenylcarbazole 9-Benzylcarbazole
Molecular Weight (g/mol) ~259 (estimated) 243.31 257.33
Melting Point Higher due to H-bonding Not reported 129°C
Solubility Moderate in polar solvents Low in water Improved in THF
Fluorescence Quenched by phenolic -OH Strong emission Tunable emission
  • Spectroscopy: NMR: The phenolic proton would appear as a singlet near δ 5–6 ppm (^1H NMR), while carbazole protons resonate at δ 7–9 ppm (). IR: O-H stretch (~3200–3600 cm⁻¹) distinguishes it from non-hydroxylated analogs ().

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